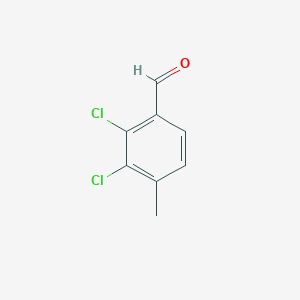

2,3-Dichloro-4-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

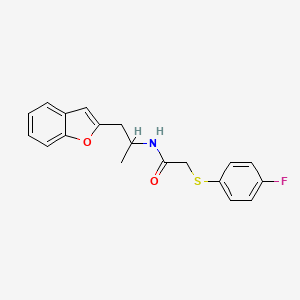

2,3-Dichloro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2,3-Dichloro-4-methylbenzaldehyde is 1S/C8H6Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

2,3-Dichloro-4-methylbenzaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Catalytic Reactions and Chemical Synthesis

- 2- and 4-Methylbenzaldehydes, including 2,3-Dichloro-4-methylbenzaldehyde, can be produced through sequential aldol condensations between acetaldehyde and enals, followed by dehydrocyclization during ethanol upgrading reactions on hydroxyapatite catalysts. These reactions offer pathways for the selective conversion of bioethanol to value-added chemicals (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).

- The oxidation of benzylic alcohols to the corresponding aldehydes, including 4-methylbenzaldehyde, is facilitated by water-soluble copper complexes. This method is notable for its high yields and broad substrate scope, allowing for the large-scale production of these aldehydes (Jiang-Ping Wu, Yan Liu, Xiaowei Ma, Ping Liu, Chengzhi Gu, B. Dai, 2016).

Analytical and Spectroscopic Studies

- The separation of chlorinated 4-hydroxybenzaldehydes, including 2,3-Dichloro-4-methylbenzaldehyde, is achieved using non-polar SE-30 capillary columns in gas-liquid chromatography. This method is significant for understanding the retention behavior of these compounds (I. Korhonen, J. Knuutinen, 1984).

- Studies on the acetalization of 2-methylbenzaldehyde with methanol provide insights into the reaction pathways and intermediate mechanisms that are likely applicable to related compounds like 2,3-Dichloro-4-methylbenzaldehyde (M. Yusuf, Ahmad Kamil Nasution, 2022).

Material Science and Electrochemistry

- Dihydroxybenzaldehyde (DHB) isomers, related to 2,3-Dichloro-4-methylbenzaldehyde, can be used to create redox-active films with catalytic activity in the electrooxidation of NADH. This application is significant in designing biosensors and other electrochemical devices (F. Pariente, F. Tobalina, M. Darder, and E. Lorenzo, H. Abruña, 1996).

Environmental Science

- Derivatives of 3-methylbenzaldehyde, structurally related to 2,3-Dichloro-4-methylbenzaldehyde, exhibit potential as acaricides and for mite control. This application is crucial for protecting stored food products from pests (Jun-Hwan Park, Na-Hyun Lee, Young-Cheol Yang, Hoi-Seon Lee, 2017).

Pharmaceutical and Biomedical Applications

- A Schiff base compound derived from a similar structure to 2,3-Dichloro-4-methylbenzaldehyde acts as a pH-responsive fluorescent sensor, indicating potential applications in biological and medical research (Uday Saha, Koushik Dhara, Basab Chattopadhyay, S. Mandal, S. Mondal, Supriti Sen, M. Mukherjee, S. van Smaalen, P. Chattopadhyay, 2011).

Safety and Hazards

2,3-Dichloro-4-methylbenzaldehyde is classified as a dangerous substance. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements H314-H412 indicate that it causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

Mecanismo De Acción

Target of Action

It is known that benzylic halides, which are similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

The mode of action of 2,3-Dichloro-4-methylbenzaldehyde involves interactions with its targets, leading to changes in their function. For instance, in the case of benzylic halides, the compound can remove a hydrogen atom from the benzylic position, resulting in a smaller energy gain . This process requires less energy than removing a hydrogen atom from the ring itself, as the latter would destroy the aromaticity of the ring .

Biochemical Pathways

It is known that the compound can participate in reactions at the benzylic position, which may influence various biochemical pathways .

Result of Action

It is known that the compound can participate in reactions at the benzylic position, which may lead to changes in the function of its targets .

Propiedades

IUPAC Name |

2,3-dichloro-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLGSVWGWPLXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-4-methylbenzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(4-propan-2-ylphenyl)sulfonyl]piperazine](/img/structure/B2539745.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2539748.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2539752.png)

![9-[(2S)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B2539753.png)

![1-(3-Methoxyphenyl)-4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one](/img/structure/B2539754.png)

![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2539756.png)

![N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2539757.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2539759.png)

![4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2539760.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2539765.png)